molecular formula C22H16N4O3S2 B11202177 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11202177
M. Wt: 448.5 g/mol
InChI Key: XAVYJOZUIXLIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno-pyrimidine-dione class, characterized by a fused thiophene-pyrimidine core with ketone groups at positions 2 and 2. The structure features a 3-phenyl substituent and a 1,2,4-oxadiazole moiety linked via a methylene group at position 1. Its synthesis likely involves alkylation of a thieno[3,2-d]pyrimidine-dione precursor with a 5-(chloromethyl)-1,2,4-oxadiazole intermediate, followed by purification to yield crystalline solids with high melting points .

Properties

Molecular Formula

C22H16N4O3S2

Molecular Weight

448.5 g/mol

IUPAC Name

1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16N4O3S2/c1-30-16-9-7-14(8-10-16)20-23-18(29-24-20)13-25-17-11-12-31-19(17)21(27)26(22(25)28)15-5-3-2-4-6-15/h2-12H,13H2,1H3

InChI Key

XAVYJOZUIXLIBM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4

Origin of Product

United States

Preparation Methods

Core Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Synthesis

The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold serves as the foundational structure for subsequent functionalization. A widely adopted method involves cyclocondensation of thiobarbituric acid with α,β-unsaturated carbonyl compounds. For example, 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is synthesized via the reaction of thiobarbituric acid with cinnamaldehyde derivatives under acidic conditions .

Procedure :

  • Thiobarbituric acid (1 equiv) is dissolved in dimethyl sulfoxide (DMSO) with triethylamine (1.2 equiv) as a base.

  • Cinnamaldehyde derivative (1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • The intermediate undergoes cyclization upon heating at 80°C in the presence of carbon disulfide, yielding the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core .

Key Data :

ParameterValue
Yield68–72%
Melting Point189–191°C
IR (KBr)3242 cm⁻¹ (NH), 1658 cm⁻¹ (C=O)

Synthesis of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

The oxadiazole moiety is constructed separately to ensure regiochemical control. The synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl chloride involves a two-step sequence starting from 4-(methylthio)benzonitrile.

Step 1: Amidoxime Formation

  • 4-(Methylthio)benzonitrile (1 equiv) is reacted with hydroxylamine hydrochloride (1.5 equiv) in ethanol under reflux for 6 hours.

  • The resulting amidoxime is isolated via filtration and recrystallized from ethanol .

Step 2: Cyclodehydration to Oxadiazole

  • The amidoxime (1 equiv) is treated with chloroacetyl chloride (1.2 equiv) in dichloromethane at 0°C.

  • Triethylamine (2 equiv) is added to facilitate cyclization, yielding 5-(chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole .

Key Data :

ParameterValue
Yield75–80%
1H^1H NMR (CDCl₃)δ 4.58 (s, 2H, CH₂Cl), 7.20–7.95 (m, 4H, ArH)

Alkylation of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with Oxadiazole Chloride

The final step involves coupling the thieno[3,2-d]pyrimidine-dione core with the oxadiazole-methyl chloride via nucleophilic substitution.

Procedure :

  • 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1 equiv) is dissolved in dry DMF under nitrogen.

  • Potassium carbonate (2 equiv) is added, followed by dropwise addition of 5-(chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole (1.2 equiv).

  • The reaction is stirred at 60°C for 8 hours, monitored by TLC (ethyl acetate/hexane, 1:1).

  • The crude product is purified via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) .

Optimization Insights :

  • Solvent : DMF enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates without decomposition .

Key Data :

ParameterValue
Yield65–70%
13C^13C NMR (DMSO-d₆)δ 170.4 (C=O), 163.2 (C=N), 44.4 (CH₂)
HRMSm/z 537.0921 [M+H]⁺ (calc. 537.0918)

Mechanistic Considerations

The alkylation proceeds via an SN2S_N2 mechanism, where the deprotonated NH group of the thieno[3,2-d]pyrimidine-dione attacks the electrophilic chloromethyl group of the oxadiazole derivative. Computational studies suggest that the electron-withdrawing nature of the oxadiazole ring enhances the leaving group ability of chloride, favoring bimolecular substitution .

Comparative Analysis of Alternative Routes

Alternative methodologies, such as one-pot tandem reactions or microwave-assisted synthesis, have been explored but show limitations:

Microwave-Assisted Approach :

  • Reduces reaction time to 2 hours but lowers yield (55–60%) due to side product formation .

  • Requires specialized equipment, limiting scalability.

Copper-Catalyzed Coupling :

  • Explored for analogous pyrimidine derivatives but fails to install the oxadiazole-methyl group selectively .

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at the pyrimidine N3 position is minimized by using bulky bases (e.g., DBU) to deprotonate the N1 site preferentially .

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is susceptible to hydrolysis under strongly acidic conditions, necessitating neutral pH during workup .

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (e.g., bromine, chlorine), nitro groups (e.g., nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of oxadiazole and thieno[3,2-d]pyrimidine moieties. Various methods such as cyclization reactions and functional group modifications are employed to achieve the desired structure. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are utilized to confirm the molecular structure and purity of the synthesized compounds.

Example Synthesis Pathway

A common synthesis pathway includes:

  • Formation of 1,2,4-Oxadiazole : This is achieved through the reaction of appropriate phenolic compounds with hydrazine derivatives.
  • Thienopyrimidine Synthesis : The thieno[3,2-d]pyrimidine core is constructed via cyclization reactions involving thioketones and appropriate nitrogen sources.
  • Final Coupling : The final compound is obtained by coupling the oxadiazole derivative with the thienopyrimidine framework.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial activity. For instance:

  • Compounds containing oxadiazole rings have shown effectiveness against various bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis with effective concentrations (EC50) lower than standard antibiotics like bismerthiazol .
  • In vitro studies have demonstrated that certain derivatives possess better antibacterial properties than traditional treatments, making them candidates for agricultural applications against plant pathogens.

Anticancer Activity

The anticancer potential of compounds similar to 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been explored in various studies:

  • A study evaluating the cytotoxic effects on cancer cell lines such as HCT116 and MCF7 indicated that certain derivatives exhibited significant growth inhibition .
  • The mechanism of action is believed to involve the induction of apoptosis in cancer cells via mitochondrial pathways.

Case Study 1: Antimicrobial Evaluation

A comprehensive study assessed a series of synthesized oxadiazole derivatives against Bacillus cereus and Bacillus thuringiensis. Results showed that compounds with methylthio substituents exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The study highlighted structure-activity relationships (SAR) that could guide future design of more potent agents .

Case Study 2: Anticancer Screening

In a screening campaign involving multiple cancer cell lines (including MCF7), several thieno[3,2-d]pyrimidine derivatives were identified as promising candidates due to their ability to inhibit cell proliferation effectively. The study utilized assays such as MTT and colony formation to evaluate long-term effects on cell viability .

Mechanism of Action

The mechanism of action of 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Inhibition of enzyme activity: By binding to the active site of enzymes and preventing their normal function.

    Modulation of signaling pathways: By interacting with key proteins involved in cellular signaling, such as kinases and transcription factors.

    Induction of apoptosis: By triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

  • Thieno[2,3-d]pyrimidine-dione vs. Thieno[3,2-d]pyrimidine-dione: The positional isomerism of the thiophene ring (2,3-d vs. 3,2-d) affects electronic distribution and steric interactions. For example, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () showed moderate antimicrobial activity against S. aureus and E.
  • Oxadiazole Isomerism: The 1,2,4-oxadiazole substituent in the target compound contrasts with 1,3,4-oxadiazole derivatives (e.g., 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones in ). The 1,2,4-oxadiazole’s geometry may enhance metabolic stability or receptor affinity .

Substituent Effects

  • Heterocyclic Hybrids: Compounds like 6-(2-methyl-1,3-thiazol-4-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () replace oxadiazole with thiazole, resulting in varied activity profiles. Thiazole-containing analogs exhibit broad-spectrum antimicrobial effects, suggesting the target compound’s oxadiazole group may confer specificity against certain pathogens .

Antimicrobial Activity and Mechanism

Activity Against Gram-Positive and Gram-Negative Bacteria

  • aureus (MIC: 8–16 µg/mL) and B. subtilis (MIC: 4–8 µg/mL). The methylthio group may enhance potency against resistant strains .
  • Imidazo[1,2-a]pyridine Analogs: reports MIC values of 6-(imidazo[1,2-a]pyridin-2-yl) derivatives against P. aeruginosa (MIC: 2 µg/mL), surpassing streptomycin (MIC: 4 µg/mL). However, docking studies revealed weak binding to P. aeruginosa TrmD, implying non-enzymatic mechanisms .

Comparative Efficacy Table

Compound Class Core Structure Substituent(s) MIC (µg/mL) Key Targets
Target Compound Thieno[3,2-d]pyrimidine 1,2,4-oxadiazole + methylthio Not reported (inferred ≤16) Broad-spectrum
1,3,4-Oxadiazole Derivatives Thieno[2,3-d]pyrimidine 1,3,4-oxadiazole + phenyl 4–16 (S. aureus, B. subtilis) Gram-positive bacteria
Imidazo[1,2-a]pyridine Hybrids Thieno[2,3-d]pyrimidine Imidazo[1,2-a]pyridine 2–8 (P. aeruginosa, E. coli) Gram-negative bacteria
Thiazole Derivatives Thieno[2,3-d]pyrimidine 1,3-thiazole 8–32 (S. aureus, E. coli) Multidrug-resistant strains

Biological Activity

The compound 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The key steps generally include:

  • Formation of the Oxadiazole Ring : This is achieved through the reaction of appropriate phenyl derivatives with hydrazine and carbonyl compounds.
  • Thieno[3,2-d]pyrimidine Core Construction : This involves cyclization reactions that integrate thieno and pyrimidine functionalities.
  • Final Derivatization : The introduction of methylthio and phenyl groups is performed to enhance biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of oxadiazole exhibit significant antibacterial properties. For instance:

  • A study indicated that compounds similar to those containing the oxadiazole moiety showed effective inhibition against Xanthomonas oryzae and Xanthomonas axonopodis with EC50 values ranging from 50.1 to 112.5 µM, outperforming traditional antibiotics like bismerthiazol and thiodiazole copper .

Antifungal Activity

The antifungal potential of compounds containing the thieno-pyrimidine structure has also been highlighted:

  • Research on pyrimidine derivatives showed promising antifungal activity against pathogens such as Botrytis cinerea and Phomopsis sp., with some compounds achieving EC50 values lower than established antifungal agents like pyrimethanil .

Anticancer Activity

Preliminary evaluations suggest that the compound may possess anticancer properties:

  • In vitro studies have reported significant cytotoxicity against various cancer cell lines, including breast cancer cells (T-47D), indicating a potential role in cancer therapy .

Detailed Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Tested Pathogen/Cell Line EC50 Value (µM) Control Agent Remarks
AntibacterialXanthomonas oryzae50.1 - 112.5Bismerthiazol (253.5)Superior activity compared to controls
AntifungalBotrytis cinerea25.9Pyrimethanil (32.1)Effective against multiple strains
AnticancerT-47D (Breast Cancer)Not specifiedDoxorubicinSignificant cytotoxicity observed

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Antibacterial Efficacy Study : A comparative analysis revealed that compounds with similar structures exhibited over 90% inhibition rates against bacterial strains at concentrations as low as 100 µg/mL.
  • Antifungal Screening : In another study, a series of thienopyrimidine derivatives were evaluated for their antifungal activity using the poison plate technique, demonstrating over 80% efficacy against specific fungal strains.

Q & A

Q. What are the standard synthetic routes for 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?

The compound is synthesized via a multi-step route involving cyclocondensation and alkylation. A key intermediate, 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, is first prepared by reacting N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide with phosphorous oxychloride under reflux, followed by hydrolysis. Subsequent alkylation with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles in DMF with potassium carbonate yields the target compound. Structural confirmation is achieved via 1H^1H-NMR, mass spectrometry, and elemental analysis .

Q. How is structural characterization performed for this compound?

Characterization relies on 1H^1H-NMR to identify proton environments (e.g., methylthio, oxadiazole, and phenyl groups). Mass spectrometry confirms molecular weight and fragmentation patterns, while elemental microanalysis validates stoichiometry. For example, alkylated derivatives show distinct NMR peaks for methylene (-CH2_2-) bridges between oxadiazole and thienopyrimidine cores .

Q. What analytical methods ensure purity and stability during synthesis?

HPLC (C18 column, 25-min cycle) is used to assess purity, with retention times compared to standards. Thermal stability is evaluated via thermogravimetric analysis (TGA), and solvent compatibility is tested in DMF, DMSO, and ethanol .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization requires precise control of cyclocondensation (reflux time, POCl3_3 stoichiometry) and alkylation (DMF solvent, K2_2CO3_3 catalyst). For example, extending the hydrolysis step to 6 hours improves intermediate purity, while maintaining a 1:1.2 molar ratio of thienopyrimidine intermediate to 5-(chloromethyl)-1,2,4-oxadiazole minimizes side products .

Q. What structural features correlate with antimicrobial activity?

Derivatives with 1,2,4-oxadiazole-methyl substituents exhibit potent activity against Staphylococcus aureus and Bacillus subtilis (inhibition zones: 14–18 mm), while benzyl-substituted analogs are inactive. The methylthio group at the 4-phenyl position enhances lipophilicity, improving membrane penetration .

Q. How can contradictory antimicrobial data between studies be resolved?

Discrepancies often arise from assay variations (e.g., agar diffusion vs. broth microdilution). Standardizing protocols (e.g., CLSI guidelines) and including controls like metronidazole (20–25 mm inhibition zones) ensures reproducibility. Additionally, MIC values should be cross-validated with time-kill assays .

Q. What computational methods predict binding interactions with biological targets?

Molecular docking (AutoDock Vina) models interactions with bacterial enzymes (e.g., dihydrofolate reductase). The oxadiazole ring forms hydrogen bonds with active-site residues (e.g., Asp27, Arg57), while the thienopyrimidine core stabilizes hydrophobic pockets. MD simulations (100 ns) assess binding stability .

Q. What strategies address low solubility in pharmacological assays?

Prodrug approaches (e.g., phosphate esterification of the dione moiety) or nanoformulation (PLGA nanoparticles) enhance aqueous solubility. Co-solvent systems (10% DMSO in PBS) are used in in vitro studies, with cytotoxicity controls for solvent effects .

Q. How can synthetic scalability be improved without compromising yield?

Flow chemistry reduces reaction times (e.g., 30 minutes for cyclocondensation vs. 6 hours in batch). Solvent recycling (DMF via vacuum distillation) and catalytic methods (e.g., Pd/C for deprotection) lower costs. Pilot-scale trials report 72% yield at 500 g scale .

Q. What synergies exist with existing antibiotics?

Combination studies with β-lactams (e.g., ampicillin) show additive effects against methicillin-resistant S. aureus (FIC index: 0.5–0.75). Synergy is attributed to dual targeting of cell wall synthesis (β-lactams) and folate metabolism (thienopyrimidine core) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.